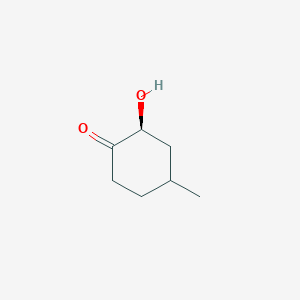
Cyclohexanone, 2-hydroxy-4-methyl-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-hydroxy-4-methyl-, (2S)- is an organic compound with the molecular formula C7H12O2 It is a derivative of cyclohexanone, featuring a hydroxyl group and a methyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-hydroxy-4-methyl-, (2S)- can be achieved through several methods. One common approach involves the hydroxylation of 4-methylcyclohexanone using suitable oxidizing agents. The reaction conditions typically include the use of solvents like acetonitrile and catalysts to facilitate the hydroxylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation of precursors or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-hydroxy-4-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclohexanone, 2-hydroxy-4-methyl-, (2S)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-hydroxy-4-methyl-, (2S)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the context of its use, such as enzyme catalysis or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2-hydroxy-: Lacks the methyl group, resulting in different chemical properties.
Cyclohexanone, 4-methyl-: Lacks the hydroxyl group, affecting its reactivity and applications.
Cyclohexanone, 2-methyl-: Similar structure but different positioning of functional groups.
Uniqueness
Cyclohexanone, 2-hydroxy-4-methyl-, (2S)- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
CAS No. |
836597-86-5 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(2S)-2-hydroxy-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c1-5-2-3-6(8)7(9)4-5/h5,7,9H,2-4H2,1H3/t5?,7-/m0/s1 |
InChI Key |
UVYUXEAOOPEVQO-MSZQBOFLSA-N |
Isomeric SMILES |
CC1CCC(=O)[C@H](C1)O |
Canonical SMILES |
CC1CCC(=O)C(C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















